5-Bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene
Overview
Description
5-Bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene (also known as 5-Bromo-2-F-3-MSPT) is a synthetic compound with a range of applications in scientific research. It is a thiophene derivative and combines the elements bromine, fluorine, methylsulfonyl, and phenyl. It has been used in numerous scientific studies, including in vivo and in vitro experiments, to investigate its mechanisms of action, biological activities, biochemical and physiological effects, and pharmacodynamics.
Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
DuP 697 has been identified as a potent inhibitor of inflammation-related pain and swelling in models of arthritis. It demonstrates significant efficacy in reducing paw swelling in both nonestablished and established adjuvant arthritis in rats, indicating its potential as a powerful anti-inflammatory agent. Additionally, its analgesic properties were highlighted through its effectiveness against inflammation-related pain in the Randall-Selitto assay, positioning it as a candidate for pain management in inflammatory conditions (Gans et al., 1990).
Antipyretic Effects
The compound also exhibits very potent antipyretic (fever-reducing) effects, further underscoring its utility in managing symptoms associated with inflammation and infection. Its ability to lower body temperature in response to pyrogens without causing gastrointestinal ulceration at high doses marks a significant advantage over traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Gans et al., 1990).
Safety and Toxicity Profile
One of the notable aspects of DuP 697 is its minimal toxicity profile, especially in comparison to other anti-inflammatory agents like indomethacin. Studies have shown that it does not alter renal blood flow or potentiate renal vascular responses to angiotensin II, a common side effect observed with some NSAIDs, indicating a safer profile for renal function (Gans et al., 1990).
Effects on Prostaglandin Synthesis
The differential inhibition of prostaglandin synthesis by various tissues by DuP 697 may account for its high potency as an anti-inflammatory and antipyretic agent. It is a moderate inhibitor of bull seminal vesicle prostaglandin synthesis and a potent inhibitor of rat brain prostaglandin synthesis, while being ineffective against rat kidney prostaglandin synthesis. This selective inhibition may contribute to its efficacy and safety (Gans et al., 1990).
properties
IUPAC Name |
5-bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFO2S2/c1-23(20,21)14-8-4-11(5-9-14)15-10-16(18)22-17(15)12-2-6-13(19)7-3-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFTZWGGHJXZOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(SC(=C2)Br)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236857 | |
Record name | Dup 697 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene, 5-bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)- | |
CAS RN |
88149-94-4 | |
Record name | 5-Bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88149-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dup 697 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088149944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dup 697 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DUP-697 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRWLZPOFPA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.